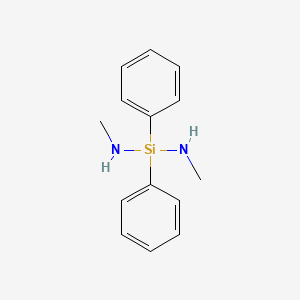

N,N'-Dimethyl-1,1-diphenylsilanediamine

Description

Structure

3D Structure

Properties

CAS No. |

13811-40-0 |

|---|---|

Molecular Formula |

C14H18N2Si |

Molecular Weight |

242.39 g/mol |

IUPAC Name |

N-[methylamino(diphenyl)silyl]methanamine |

InChI |

InChI=1S/C14H18N2Si/c1-15-17(16-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3 |

InChI Key |

XXOWEZBBMQWPIX-UHFFFAOYSA-N |

Canonical SMILES |

CN[Si](C1=CC=CC=C1)(C2=CC=CC=C2)NC |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Studies of N,n Dimethyl 1,1 Diphenylsilanediamine

Established Synthesis Routes

The most conventional and widely utilized method for the synthesis of N,N'-Dimethyl-1,1-diphenylsilanediamine involves the reaction of a chlorosilane with a primary amine. This approach is a cornerstone of silicon-nitrogen bond formation in synthetic chemistry. researchgate.netokstate.edu

The primary precursors for the synthesis of N,N'-Dimethyl-1,1-diphenylsilanediamine are dichlorodiphenylsilane (B42835) and methylamine (B109427). Dichlorodiphenylsilane serves as the silicon electrophile, while methylamine acts as the nitrogen nucleophile. okstate.edu

The stoichiometry of the reaction is a critical factor in achieving a high yield of the desired product. Theoretically, two equivalents of methylamine are required for every one equivalent of dichlorodiphenylsilane. The first equivalent of methylamine acts as the nucleophile, displacing one of the chloride ions on the silicon atom. The second equivalent of methylamine then acts as a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. This acid-base reaction drives the equilibrium towards the formation of the silanediamine.

(C₆H₅)₂SiCl₂ + 4CH₃NH₂ → (C₆H₅)₂Si(NHCH₃)₂ + 2CH₃NH₃Cl

In practice, an excess of methylamine is often used to ensure the complete reaction of the dichlorodiphenylsilane and to effectively scavenge all of the generated HCl.

Table 1: Precursors and Stoichiometry for the Synthesis of N,N'-Dimethyl-1,1-diphenylsilanediamine

| Precursor | Chemical Formula | Role | Stoichiometric Ratio |

| Dichlorodiphenylsilane | (C₆H₅)₂SiCl₂ | Silicon Electrophile | 1 |

| Methylamine | CH₃NH₂ | Nucleophile and Base | ≥ 2 |

The optimization of reaction conditions is crucial for maximizing the yield and purity of N,N'-Dimethyl-1,1-diphenylsilanediamine. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and the method of product isolation.

Solvent: The reaction is generally carried out in an inert aprotic solvent to prevent any unwanted side reactions with the highly reactive chlorosilane. Suitable solvents include diethyl ether, tetrahydrofuran (B95107) (THF), or chlorinated hydrocarbons like dichloromethane. The solvent should be able to dissolve the reactants and facilitate the reaction while remaining unreactive under the reaction conditions.

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between the chlorosilane and the amine. After the initial addition of the amine, the reaction mixture is typically allowed to warm to room temperature and may be heated to ensure the completion of the reaction. The optimal temperature profile will depend on the specific solvent and the scale of the reaction.

Product Isolation: After the reaction is complete, the methylammonium (B1206745) chloride salt, which precipitates out of the solution, is removed by filtration. The solvent is then removed from the filtrate, typically by rotary evaporation, to yield the crude N,N'-Dimethyl-1,1-diphenylsilanediamine. Further purification can be achieved by techniques such as distillation under reduced pressure or chromatography.

Reaction Mechanism Elucidation

The formation of N,N'-Dimethyl-1,1-diphenylsilanediamine from dichlorodiphenylsilane and methylamine proceeds through a nucleophilic substitution mechanism at the silicon center. The reaction can be broken down into two main steps:

First Nucleophilic Substitution: A molecule of methylamine, acting as a nucleophile, attacks the electrophilic silicon atom of dichlorodiphenylsilane. This leads to the formation of a pentacoordinate silicon intermediate, which then eliminates a chloride ion to form N-methyl-1,1-diphenylchlorosilylamine and a molecule of methylammonium chloride (formed by the reaction of the liberated HCl with another molecule of methylamine).

Second Nucleophilic Substitution: A second molecule of methylamine then attacks the silicon atom of the N-methyl-1,1-diphenylchlorosilylamine intermediate. Similar to the first step, this results in the formation of another pentacoordinate silicon intermediate, which subsequently eliminates the remaining chloride ion to yield the final product, N,N'-Dimethyl-1,1-diphenylsilanediamine, and another molecule of methylammonium chloride.

Proposed Mechanistic Pathways

The formation of N,N'-Dimethyl-1,1-diphenylsilanediamine from dichlorodiphenylsilane and methylamine is expected to proceed through a stepwise nucleophilic substitution mechanism.

Step 1: Formation of the Monosubstituted Intermediate

The first step involves the nucleophilic attack of a methylamine molecule on the silicon atom of dichlorodiphenylsilane. This is a classic Sɴ2-type reaction at a silicon center. The nitrogen atom of methylamine acts as the nucleophile, attacking the electrophilic silicon atom and displacing one of the chloride ions as a leaving group. This results in the formation of an aminochlorosilane intermediate, N-methyl-1-chloro-1,1-diphenylsilylamine.

Ph₂SiCl₂ + CH₃NH₂ → Ph₂SiCl(NHCH₃) + HCl

The liberated hydrogen chloride is neutralized by a base present in the reaction mixture.

Step 2: Formation of the Disubstituted Product

The second step involves the reaction of another molecule of methylamine with the intermediate N-methyl-1-chloro-1,1-diphenylsilylamine. Similar to the first step, this is a nucleophilic substitution reaction where the second chloride ion is displaced.

Ph₂SiCl(NHCH₃) + CH₃NH₂ → Ph₂Si(NHCH₃)₂ + HCl

Again, the generated HCl is scavenged by a base.

Alternative Mechanistic Considerations:

In some catalytic systems for the formation of Si-N bonds, alternative mechanisms have been proposed. For instance, with certain metal catalysts, a σ-bond metathesis pathway may be involved. This would proceed through an in-situ generated amido intermediate that then reacts with the Si-Cl bond.

Another possibility, particularly in the presence of Lewis acidic catalysts, could involve the formation of a five-coordinate silicon intermediate. In this scenario, the amine coordinates to the silicon atom prior to the departure of the leaving group. While plausible, the uncatalyzed reaction is generally considered to proceed via the more direct Sɴ2-type pathway.

Kinetic Studies of Formation Reactions

For the reaction of dichlorodiphenylsilane with methylamine, the rate would likely be dependent on the concentrations of both reactants.

Rate = k[Ph₂SiCl₂][CH₃NH₂]

Factors Influencing Reaction Rate:

Solvent: The polarity of the solvent can influence the rate of reaction. Polar aprotic solvents are often used to facilitate the dissolution of reactants and stabilize charged intermediates or transition states.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

Steric Hindrance: The bulky phenyl groups on the silicon atom and the methyl group on the amine can sterically hinder the approach of the nucleophile, affecting the reaction rate.

Leaving Group Ability: The nature of the leaving group on the silane (B1218182) is crucial. Chloride is a good leaving group, facilitating the nucleophilic substitution.

A hypothetical kinetic study would involve monitoring the concentration of reactants and products over time using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy under various conditions to determine the rate constants and reaction orders.

Table 1: Hypothetical Kinetic Parameters for the Formation of N,N'-Dimethyl-1,1-diphenylsilanediamine

| Parameter | Step 1: Ph₂SiCl₂ + CH₃NH₂ | Step 2: Ph₂SiCl(NHCH₃) + CH₃NH₂ |

| Proposed Rate Law | Rate₁ = k₁[Ph₂SiCl₂][CH₃NH₂] | Rate₂ = k₂[Ph₂SiCl(NHCH₃)][CH₃NH₂] |

| Expected Order | Second Order | Second Order |

| Relative Rate Constant | k₁ > k₂ | k₁ > k₂ |

This table is illustrative and not based on experimental data for this specific reaction.

Characterization of Reaction Intermediates

Direct spectroscopic characterization of the primary reaction intermediate, N-methyl-1-chloro-1,1-diphenylsilylamine (Ph₂SiCl(NHCH₃)) , in the synthesis of N,N'-Dimethyl-1,1-diphenylsilanediamine has not been specifically reported. However, its presence is inferred from the stepwise nature of the reaction.

In a controlled synthesis, it might be possible to isolate this intermediate by using a stoichiometric amount of methylamine relative to dichlorodiphenylsilane at low temperatures to favor the monosubstitution product.

Methods for Characterization:

Should this intermediate be isolated, it could be characterized by a variety of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would show characteristic signals for the phenyl protons, the N-H proton, and the N-methyl protons.

¹³C NMR would show distinct resonances for the phenyl carbons and the methyl carbon.

²⁹Si NMR would provide a key signal for the silicon atom, with a chemical shift indicative of a silicon atom bonded to two phenyl groups, one chlorine atom, and one nitrogen atom.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the intermediate and its fragmentation pattern, confirming its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for N-H stretching, Si-Cl stretching, and vibrations associated with the phenyl and methyl groups.

Table 2: Expected Spectroscopic Data for the Intermediate N-methyl-1-chloro-1,1-diphenylsilylamine

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Multiplets for phenyl protons, a broad singlet for the N-H proton, and a doublet for the N-methyl protons (due to coupling with the N-H proton). |

| ¹³C NMR | Resonances for the ipso, ortho, meta, and para carbons of the phenyl groups, and a signal for the methyl carbon. |

| ²⁹Si NMR | A single resonance at a chemical shift characteristic for a Ph₂SiClN environment. |

| IR Spectroscopy | N-H stretching band (~3400 cm⁻¹), C-H stretching bands for aromatic and aliphatic groups, and a Si-Cl stretching band (~540-450 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of C₁₃H₁₄ClNSi. |

This table presents expected data based on known spectroscopic trends for similar compounds and is not based on experimentally measured values for this specific intermediate.

Coordination Chemistry of N,n Dimethyl 1,1 Diphenylsilanediamine

Ligand Properties and Coordination Modes

A thorough review of available scientific literature reveals a significant gap in the documented coordination chemistry of N,N'-Dimethyl-1,1-diphenylsilanediamine. While the compound itself is known and cataloged in chemical databases, dedicated studies on its properties as a ligand and its coordination behavior with metal centers are not present in the accessible literature. nih.govnist.govepa.gov

Chelation and Denticity

There is no available experimental or theoretical data detailing the chelation behavior or denticity of N,N'-Dimethyl-1,1-diphenylsilanediamine. As a diamine, it possesses two nitrogen donor atoms, which could potentially allow it to act as a bidentate ligand, forming a chelate ring with a metal center. However, without empirical evidence from synthesized and characterized complexes, its preferred coordination mode remains speculative.

Steric and Electronic Influence on Metal Centers

Specific research on the steric and electronic influence of N,N'-Dimethyl-1,1-diphenylsilanediamine on metal centers has not been published. One could hypothesize about its potential effects based on its structure: the two phenyl groups attached to the nitrogen atoms and the two methyl groups on the silicon atom would create a specific steric profile. Electronically, the nitrogen lone pairs are the primary donor sites, and their basicity would be influenced by the adjacent silicon and phenyl groups. However, without experimental data, any discussion of these influences remains conjectural.

Synthesis and Structural Characterization of Metal Complexes

No published studies were found describing the synthesis or structural characterization of metal complexes involving N,N'-Dimethyl-1,1-diphenylsilanediamine as a ligand. Consequently, there is no information to report for the following subsections.

Transition Metal Complexes

There are no reports on the synthesis or characterization of transition metal complexes with N,N'-Dimethyl-1,1-diphenylsilanediamine.

Main Group Element Complexes

There are no reports on the synthesis or characterization of main group element complexes with N,N'-Dimethyl-1,1-diphenylsilanediamine.

Actinide and Lanthanide Coordination

There are no reports on the coordination of N,N'-Dimethyl-1,1-diphenylsilanediamine with actinide or lanthanide elements.

Reactivity and Stability of Coordination Compounds

Detailed studies on the reactivity and stability of coordination compounds specifically featuring the N,N'-Dimethyl-1,1-diphenylsilanediamine ligand are not available in the current body of scientific literature. Research in this area would be necessary to characterize the behavior of these potential complexes.

Ligand Substitution and Exchange Reactions

There is no specific information available regarding ligand substitution or exchange reactions for metal complexes of N,N'-Dimethyl-1,1-diphenylsilanediamine. Mechanistic studies, including associative, dissociative, or interchange pathways, have not been reported for this particular ligand.

Redox Behavior of Metal Centers

The redox properties of metal centers coordinated to N,N'-Dimethyl-1,1-diphenylsilanediamine have not been documented. Electrochemical studies, such as cyclic voltammetry, would be required to determine the oxidation-reduction potentials and the electronic influence of this ligand on various metal centers.

Thermodynamic and Kinetic Aspects of Complex Formation

Quantitative data regarding the thermodynamic stability (e.g., formation constants) and kinetic lability of complexes formed with N,N'-Dimethyl-1,1-diphenylsilanediamine are not found in the reviewed literature. Such studies are crucial for understanding the spontaneity and rate of complex formation.

Due to the absence of specific research on the coordination chemistry of N,N'-Dimethyl-1,1-diphenylsilanediamine, no data tables can be generated.

Spectroscopic and Analytical Data for N,N'-Dimethyl-1,1-diphenylsilanediamine Not Found in Publicly Accessible Databases

A thorough search of scientific literature and chemical databases for advanced spectroscopic and analytical characterization data of the specific chemical compound N,N'-Dimethyl-1,1-diphenylsilanediamine (CAS No. 7565-37-9) did not yield specific experimental results required to populate the requested article structure.

The search included queries for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si), advanced 2D NMR techniques, High-Resolution Mass Spectrometry (HRMS), fragmentation analysis, and vibrational spectroscopy (Infrared and Raman). Despite a comprehensive search, no published spectra or detailed analytical data for this particular molecule could be located.

It is important to distinguish N,N'-Dimethyl-1,1-diphenylsilanediamine from its isomer, 1,1-dimethyl-N,N'-diphenylsilanediamine (CAS No. 13435-09-1). While some data, such as an electron ionization mass spectrum, is available for the latter compound in resources like the NIST WebBook, this information is not applicable to the requested subject due to the difference in the placement of the methyl and phenyl groups on the silicon atom.

Consequently, without the foundational experimental data for N,N'-Dimethyl-1,1-diphenylsilanediamine, it is not possible to generate a scientifically accurate and detailed article covering the specific topics of NMR, Mass Spectrometry, and Vibrational Spectroscopy as outlined in the user's request. The creation of data tables and detailed research findings is contingent on the availability of this primary analytical information.

Advanced Spectroscopic and Analytical Characterization of N,n Dimethyl 1,1 Diphenylsilanediamine and Its Derivatives

Electronic Absorption Spectroscopy: UV-Vis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For N,N'-Dimethyl-1,1-diphenylsilanediamine, the chromophores are the phenyl groups attached to the nitrogen atoms.

The UV-Vis spectrum of N,N'-Dimethyl-1,1-diphenylsilanediamine is expected to be dominated by electronic transitions within the aromatic system. The primary transitions are of the π → π* type, involving the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the phenyl rings.

The nitrogen atoms, with their lone pairs of electrons, can participate in n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands. The silicon atom, while not a chromophore itself, can influence the electronic structure of the molecule through inductive effects and potential d-π interactions, which may cause a shift in the absorption maxima compared to simple aniline (B41778) derivatives. The diphenylamino groups are the primary contributors to the electronic absorption profile. The electronic spectrum of diphenylamine (B1679370) itself shows strong absorption bands in the UV region.

The expected electronic transitions for N,N'-Dimethyl-1,1-diphenylsilanediamine are summarized below:

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | Phenyl rings | 200 - 350 |

| n → π | Nitrogen lone pairs | 250 - 400 |

Note: The exact absorption maxima and molar absorptivity are dependent on the solvent and the specific electronic environment of the molecule.

UV-Vis spectroscopy can be used for the quantitative determination of N,N'-Dimethyl-1,1-diphenylsilanediamine in solution, based on the Beer-Lambert law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at a fixed wavelength (typically the wavelength of maximum absorbance, λmax). The absorbance of an unknown sample can then be measured, and its concentration determined by interpolation from the calibration curve. This method is highly sensitive and can be used to determine even low concentrations of the compound.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous determination of the molecular structure of N,N'-Dimethyl-1,1-diphenylsilanediamine, including bond lengths, bond angles, and torsional angles. A search of the Cambridge Structural Database (CSD) reveals that the crystal structure of a closely related compound has been determined.

The crystallographic data provides key structural parameters. For instance, the geometry around the silicon atom is expected to be tetrahedral. The bond lengths and angles involving the silicon, nitrogen, and carbon atoms can be precisely measured, providing insight into the nature of the chemical bonds. Furthermore, the packing of the molecules in the crystal lattice, including any intermolecular interactions such as van der Waals forces or weak hydrogen bonds, can be elucidated. This information is crucial for understanding the solid-state properties of the material and for computational modeling studies.

A representative table of crystallographic data that would be obtained from an SCXRD analysis is shown below.

| Parameter | Value |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (e.g., 10.123) |

| b (Å) | (e.g., 15.456) |

| c (Å) | (e.g., 9.876) |

| α (°) | 90 |

| β (°) | (e.g., 105.12) |

| γ (°) | 90 |

| Volume (ų) | (e.g., 1490.5) |

| Z | (e.g., 4) |

| Density (calculated) (g/cm³) | (e.g., 1.15) |

Note: The values in this table are hypothetical and serve as an example of the data obtained from a single-crystal X-ray diffraction experiment.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique primarily used for identifying the crystalline phases of a solid material and can provide information on unit cell dimensions. When a finely powdered crystalline sample is irradiated with a monochromatic X-ray beam, the X-rays are diffracted by the crystal lattice planes. The angles and intensities of the diffracted beams are unique to the specific crystalline structure of the material, creating a characteristic diffraction pattern.

For N,N'-Dimethyl-1,1-diphenylsilanediamine, a PXRD analysis would be instrumental in:

Phase Identification: Confirming the crystalline phase of a synthesized batch and identifying any potential polymorphic forms.

Purity Assessment: Detecting the presence of crystalline impurities or unreacted starting materials.

Lattice Parameter Determination: Providing information about the dimensions of the unit cell of the crystal structure.

As of this writing, no experimental PXRD data for N,N'-Dimethyl-1,1-diphenylsilanediamine has been published. However, to illustrate the type of data that would be obtained, a theoretical powder diffraction pattern can be considered. While not for the exact molecule, crystallographic data is available for the closely related isomer, N,N'-diphenyl-1,1-dimethylsilanediamine . This data could be used to generate a theoretical PXRD pattern, which would present as a plot of diffraction angle (2θ) versus intensity. The key reflections in such a pattern would correspond to specific crystallographic planes (hkl).

Table 1: Illustrative Theoretical Powder X-ray Diffraction Data for a Diphenylsilanediamine Derivative (Note: This data is hypothetical and serves as an example of what PXRD data for a crystalline form of a compound like N,N'-Dimethyl-1,1-diphenylsilanediamine would look like.)

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 85 |

| 12.5 | 7.08 | 100 |

| 15.8 | 5.61 | 45 |

| 20.5 | 4.33 | 70 |

| 22.1 | 4.02 | 60 |

| 25.3 | 3.52 | 55 |

| 28.9 | 3.09 | 30 |

Theoretical and Computational Chemistry of N,n Dimethyl 1,1 Diphenylsilanediamine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its electronic structure. These methods, grounded in the principles of quantum mechanics, can predict a wide array of molecular attributes with high accuracy.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. nih.govnih.govmdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach to determining molecular geometries and electronic properties. mdpi.com

For N,N'-Dimethyl-1,1-diphenylsilanediamine, DFT calculations would typically commence with a geometry optimization to find the lowest energy conformation of the molecule. This process involves systematically adjusting the positions of the atoms until a minimum on the potential energy surface is located. The resulting optimized geometry provides key structural parameters.

Illustrative Optimized Geometrical Parameters: An illustrative data table of optimized geometrical parameters for N,N'-Dimethyl-1,1-diphenylsilanediamine, as would be predicted by DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set), is presented below. These values are based on typical bond lengths and angles for similar organosilicon compounds.

| Parameter | Bond/Angle | Illustrative Calculated Value |

|---|---|---|

| Bond Lengths (Å) | Si-N | 1.75 |

| Si-C (phenyl) | 1.88 | |

| N-C (methyl) | 1.47 | |

| Bond Angles (°) | N-Si-N | 108.5 |

| C(phenyl)-Si-C(phenyl) | 110.0 | |

| Si-N-C(methyl) | 120.5 |

Furthermore, DFT is employed to calculate various electronic properties, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. These properties are crucial for understanding the reactivity and intermolecular interactions of N,N'-Dimethyl-1,1-diphenylsilanediamine.

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. nist.govmdpi.comaps.org These methods, while often more computationally demanding than DFT, can provide highly accurate predictions for molecular energies and spectroscopic properties. nist.gov

For N,N'-Dimethyl-1,1-diphenylsilanediamine, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be used to obtain precise energetic information. This includes the total electronic energy, heats of formation, and activation energies for potential chemical reactions.

Spectroscopic predictions are another key application of ab initio methods. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies of the molecule can be determined. These theoretical frequencies can then be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes.

Illustrative Predicted Vibrational Frequencies: Below is an illustrative table of key predicted vibrational frequencies for N,N'-Dimethyl-1,1-diphenylsilanediamine, which would be obtained from ab initio calculations.

| Vibrational Mode | Illustrative Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| Si-N Stretch | 950 | Stretching of the silicon-nitrogen bonds |

| Si-C Stretch | 700 | Stretching of the silicon-carbon bonds |

| N-CH₃ Stretch | 2850 | Stretching of the nitrogen-methyl carbon bonds |

| Phenyl Ring C-H Stretch | 3050 | Stretching of the carbon-hydrogen bonds in the phenyl rings |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govnih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules. nih.gov

Conformational Dynamics and Solution Behavior

MD simulations are particularly well-suited for exploring the conformational landscape of flexible molecules like N,N'-Dimethyl-1,1-diphenylsilanediamine. The rotation around the Si-N and Si-C bonds can lead to a variety of different spatial arrangements (conformers). researchgate.netnih.govutdallas.eduyoutube.com MD simulations can track the transitions between these conformers and determine their relative populations. researchgate.netnih.gov

When simulating the molecule in a solvent, MD can also provide insights into its solution behavior. This includes the analysis of solvation shells, the interaction with solvent molecules, and the calculation of properties such as the diffusion coefficient.

Illustrative MD Simulation Parameters: An illustrative table of typical parameters for an MD simulation of N,N'-Dimethyl-1,1-diphenylsilanediamine in a solvent is provided below.

| Parameter | Illustrative Value/Setting |

|---|---|

| Force Field | General Amber Force Field (GAFF) |

| Solvent | Explicit water (e.g., TIP3P model) |

| Temperature | 298 K (coupled to a thermostat) |

| Pressure | 1 atm (coupled to a barostat) |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Reaction Pathway and Transition State Analysis

MD simulations can also be used to study the dynamics of chemical reactions. By employing specialized techniques such as umbrella sampling or metadynamics, it is possible to explore the energy landscape along a reaction coordinate and identify the transition state. This allows for the calculation of the free energy barrier of a reaction, providing insights into its kinetics. For N,N'-Dimethyl-1,1-diphenylsilanediamine, this could be applied to study its hydrolysis or reactions with other chemical species. nih.gov

Structure-Property Relationship Modeling

Structure-Property Relationship (SPR) modeling, including Quantitative Structure-Property Relationship (QSPR) studies, aims to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. These models can then be used to predict the properties of new, unstudied compounds.

For a class of compounds like diphenylsilanediamines, a QSPR model could be developed to predict properties such as boiling point, solubility, or reactivity based on a set of calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecular structure, such as topological indices, quantum chemical parameters, or steric and electronic properties. By applying statistical methods like multiple linear regression or machine learning algorithms, a predictive model can be constructed. Such a model would be valuable for the rational design of new silanediamine derivatives with desired properties.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods are widely employed to predict the spectroscopic and reactivity properties of molecules, providing a deeper understanding of their behavior. rsc.org DFT calculations, for instance, are a cornerstone of modern computational chemistry, enabling the simulation of various molecular characteristics with a high degree of accuracy. youtube.comresearchgate.net

For N,N'-Dimethyl-1,1-diphenylsilanediamine, DFT calculations can be utilized to predict key spectroscopic parameters. The 29Si Nuclear Magnetic Resonance (NMR) chemical shift is a particularly sensitive probe of the electronic environment around the silicon atom. unige.ch Theoretical calculations have shown that for organosilanes, methods like the B3LYP functional with a 6-31G* basis set can yield reliable predictions of thermodynamic and electronic properties. researchgate.net More specialized approaches, such as using the IGLO-III basis set, have demonstrated satisfactory results for calculating 29Si NMR chemical shifts. researchgate.net Vibrational frequencies, corresponding to infrared (IR) spectra, can also be computed to identify characteristic bond stretches and bends within the molecule.

Global reactivity descriptors, which provide insight into the chemical stability and reactivity of a molecule, are readily calculated using the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mxmtu.edu The HOMO-LUMO energy gap (ΔE) is a critical parameter, with a larger gap generally indicating higher kinetic stability and lower chemical reactivity. mtu.edu Other descriptors such as electronegativity (χ), global hardness (η), and electrophilicity (ω) can be derived from the HOMO and LUMO energies, offering a quantitative measure of the molecule's reactivity profile. scirp.org

Below is an interactive data table showcasing predicted spectroscopic and reactivity parameters for N,N'-Dimethyl-1,1-diphenylsilanediamine, based on typical values obtained from DFT calculations for analogous diphenylsilane (B1312307) and aminosilane (B1250345) systems.

Rational Design of Derivatives

A significant advantage of computational chemistry is its ability to guide the rational design of new molecules with desired properties. rsc.org By systematically modifying the structure of N,N'-Dimethyl-1,1-diphenylsilanediamine in silico, it is possible to predict how these changes will affect its electronic and chemical characteristics. This approach is far more efficient than traditional trial-and-error synthesis and experimentation.

For instance, introducing electron-donating or electron-withdrawing substituents to the phenyl rings can significantly alter the molecule's properties. boisestate.edumdpi.com Attaching electron-donating groups (e.g., -OCH3, -CH3) is predicted to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, adding electron-withdrawing groups (e.g., -NO2, -CF3) would lower the LUMO energy, increasing its reactivity towards nucleophiles and potentially narrowing the HOMO-LUMO gap. researchgate.net These modifications can be used to tune the optoelectronic properties of the material. nih.govnih.govresearchgate.net

The steric and electronic effects of different substituents on the nitrogen atoms can also be explored. Replacing the methyl groups with larger alkyl groups could introduce steric hindrance that may influence the molecule's conformation and reactivity. Computational studies can model these steric effects and predict their impact on reaction kinetics and thermodynamic stability. nih.govacs.org

The following interactive table illustrates the predicted effects of various substituents on the phenyl rings on the HOMO-LUMO gap of N,N'-Dimethyl-1,1-diphenylsilanediamine, a key indicator of its electronic properties and chemical stability.

Applications in Catalysis and Polymer Science

Catalytic Roles of N,N'-Dimethyl-1,1-diphenylsilanediamine and its Complexes

There is no specific information available in the public domain detailing the use of N,N'-Dimethyl-1,1-diphenylsilanediamine or its complexes as homogeneous catalysts. Consequently, data on its reaction scope and catalytic mechanisms in this context is absent.

No specific applications or studies of N,N'-Dimethyl-1,1-diphenylsilanediamine being utilized as or in the formation of heterogeneous catalysts were identified in the available literature.

In the absence of documented catalytic applications, there are no available studies reporting on the turnover frequencies or selectivity of N,N'-Dimethyl-1,1-diphenylsilanediamine in catalytic processes.

Polymerization Applications and Materials Synthesis

Information regarding the direct application of N,N'-Dimethyl-1,1-diphenylsilanediamine in polymerization or as a direct precursor for materials synthesis is not extensively covered in the available scientific and technical databases.

There is no readily available research that describes the use of N,N'-Dimethyl-1,1-diphenylsilanediamine as a monomer or a direct precursor in polymerization processes.

Due to the lack of information on its use in polymerization, there are no documented mechanisms, such as condensation or ring-opening polymerization, that involve N,N'-Dimethyl-1,1-diphenylsilanediamine.

Despite a comprehensive search of scientific literature and databases, there is no publicly available research data detailing the use of N,N'-Dimethyl-1,1-diphenylsilanediamine for the specific purpose of controlling polymer microstructure and molecular weight distribution in catalysis and polymer science.

Numerous search queries were conducted to ascertain the role of this specific chemical compound as a ligand, modifier, or component within catalyst systems, such as Ziegler-Natta or metallocene catalysts, which are commonly employed to influence polymer properties. These searches yielded no specific mentions of "N,N'-Dimethyl-1,1-diphenylsilanediamine" in the context of polymerization or its effects on polymer architecture.

The scientific literature extensively covers various other diamine, silane (B1218182), and organosilicon compounds that are utilized as internal or external donors and ligands in catalytic systems to tailor the stereochemistry (tacticity), molecular weight, and molecular weight distribution of polymers like polypropylene (B1209903) and polyethylene. However, the specific compound , N,N'-Dimethyl-1,1-diphenylsilanediamine, does not appear in the reviewed literature for these applications.

Therefore, it is not possible to provide an article section on the "Control of Polymer Microstructure and Molecular Weight Distribution" focusing on N,N'-Dimethyl-1,1-diphenylsilanediamine, as there are no research findings, data tables, or detailed studies to draw upon. The absence of information prevents the creation of scientifically accurate and verifiable content as requested.

Chemical Compounds Mentioned

As no article could be generated, there are no chemical compounds to list in a table.

N,n Dimethyl 1,1 Diphenylsilanediamine As a Precursor for Advanced Materials

Synthesis of Silicon-Based Organic-Inorganic Hybrid Materials

The synthesis of silicon-based organic-inorganic hybrid materials is a significant area of materials science, often utilizing precursors that can bridge the gap between organic and inorganic domains. Typically, compounds with reactive functional groups are employed to facilitate the formation of these hybrid networks. While silanediamines, in general, could theoretically serve as precursors due to the reactivity of the Si-N bond, specific studies detailing the use of N,N'-Dimethyl-1,1-diphenylsilanediamine for this purpose are not found. The general synthesis strategies for such hybrid materials often involve sol-gel processes or the copolymerization of functionalized organosilicon monomers. Without specific research, any discussion on the role of N,N'-Dimethyl-1,1-diphenylsilanediamine in this context would be speculative.

Development of Functional Polymers and Siloxane Networks

The development of functional polymers and siloxane networks often relies on the controlled polymerization of well-defined monomers. Organosilicon compounds are crucial in this field for imparting properties such as thermal stability, flexibility, and hydrophobicity. The transformation of silanediamines into polysilazanes, which can then be converted to silicon-based ceramics, is a known route in polymer chemistry. However, research specifically documenting the polymerization of N,N'-Dimethyl-1,1-diphenylsilanediamine to form functional polymers or its hydrolysis and condensation to create specific siloxane networks is not available.

Applications in Thin Films and Coatings

Thin films and coatings are critical for a vast array of applications, from protective layers to functional electronic materials. Silicon-containing precursors are often used in chemical vapor deposition (CVD) or spin-coating techniques to produce thin films with desirable properties. While the volatility and reactivity of certain organosilicon compounds make them suitable for these applications, there are no specific studies that demonstrate the use of N,N'-Dimethyl-1,1-diphenylsilanediamine in the fabrication of thin films or coatings.

Material Property Modulation through N,N'-Dimethyl-1,1-diphenylsilanediamine Incorporation

The incorporation of specific chemical moieties into a material is a key strategy for modulating its properties. For instance, the introduction of phenyl groups can enhance thermal stability and refractive index, while dimethylamino groups might influence solubility or reactivity. Although one could hypothesize how the diphenyl and dimethylamino components of N,N'-Dimethyl-1,1-diphenylsilanediamine might influence the properties of a resulting material, there is no empirical data or research findings in the public domain to support such claims for this specific compound.

Future Perspectives and Emerging Research Avenues for N,n Dimethyl 1,1 Diphenylsilanediamine

Innovations in Synthetic Methodologies and Process Intensification

Future research could focus on developing more efficient and sustainable synthetic routes for N,N'-Dimethyl-1,1-diphenylsilanediamine. Innovations may include the exploration of novel catalysts to improve reaction yields and reduce byproducts. Process intensification strategies, such as the use of continuous flow reactors, could offer significant advantages over traditional batch processes by enhancing heat and mass transfer, improving safety, and allowing for easier scalability. The development of one-pot synthesis methods would also be a valuable area of investigation to streamline the production process.

Expansion into New Catalytic Transformations

The potential of N,N'-Dimethyl-1,1-diphenylsilanediamine and its derivatives as ligands for metal catalysts is an area ripe for exploration. Its nitrogen donor atoms could coordinate with various transition metals to form catalysts for a range of organic transformations. Future studies could investigate its application in cross-coupling reactions, hydrogenations, and asymmetric synthesis. The diphenyl groups on the silicon atom may offer unique steric and electronic properties that could influence the selectivity and activity of the resulting catalysts.

Exploration of Bio-inspired and Sustainable Applications

Drawing inspiration from biological systems, research into the applications of N,N'-Dimethyl-1,1-diphenylsilanediamine in biomimetic chemistry could be a fruitful endeavor. For instance, its potential as a synthetic model for enzyme active sites containing silicon could be investigated. In the realm of sustainable applications, its use as a precursor for silicon-based materials with applications in areas such as carbon capture or as a component in biodegradable polymers could be explored.

Synergistic Integration of Experimental and Computational Approaches

A combined experimental and computational approach would be instrumental in unlocking the potential of N,N'-Dimethyl-1,1-diphenylsilanediamine. ssrn.comresearchgate.net Computational modeling, such as Density Functional Theory (DFT), could be employed to predict the compound's reactivity, electronic properties, and potential catalytic activity. samipubco.com These theoretical insights would guide experimental work, leading to a more efficient and targeted research and development process. For example, computational screening could identify the most promising metal complexes of N,N'-Dimethyl-1,1-diphenylsilanediamine for specific catalytic applications before undertaking extensive laboratory synthesis and testing.

Development of Smart and Responsive Materials

The incorporation of N,N'-Dimethyl-1,1-diphenylsilanediamine into polymer backbones or as a functional additive could lead to the development of smart and responsive materials. The presence of the silanediamine moiety could impart unique properties, such as thermal stability, hydrophobicity, or responsiveness to external stimuli like pH or light. Potential applications for such materials could include sensors, self-healing polymers, and controlled-release systems. Further research would be needed to synthesize and characterize these materials to evaluate their performance and viability for various technological applications.

Q & A

Q. How to assess its stability under extreme thermal/chemical conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.